molecular formula C21H18N2O B2953921 N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide CAS No. 852136-59-5

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide

Cat. No.: B2953921
CAS No.: 852136-59-5
M. Wt: 314.388
InChI Key: SXOCYPUERHLTMC-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, fused with a naphthalene carboxamide group.

Scientific Research Applications

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide has several scientific research applications:

Future Directions

The future directions for research on “N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide” could include further exploration of its synthesis, investigation of its chemical reactions, and study of its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by coupling reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-14-10-19-11-15(6-9-20(19)23-14)13-22-21(24)18-8-7-16-4-2-3-5-17(16)12-18/h2-12,23H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOCYPUERHLTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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